molecular formula C14H11NO4 B2699546 N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide CAS No. 2034437-13-1

N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide

Cat. No.: B2699546
CAS No.: 2034437-13-1
M. Wt: 257.245
InChI Key: XAFWRSQKUKKWKG-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor, which provides efficient heating and reduces reaction times. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods

Purification of the crude products is typically done through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
  • Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide is unique due to its bifuran structure, which provides distinct chemical and physical properties compared to other furan derivatives. This structural feature enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFWRSQKUKKWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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